molecular formula C10H7ClFNO B1611817 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone CAS No. 946712-15-8

2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

Cat. No. B1611817
M. Wt: 211.62 g/mol
InChI Key: WOUTVCQBWINSSK-UHFFFAOYSA-N
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Description



  • 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone is a chemical compound with the molecular formula C10H6ClFN .

  • It belongs to the class of quinoline derivatives and contains a chlorine atom, a fluorine atom, and a methyl group.

  • The compound’s structure consists of a quinoline ring fused with a chloromethyl group at position 2 and a fluorine atom at position 6.





  • Synthesis Analysis



    • The synthesis of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone can involve various methods, such as cyclization reactions or functional group transformations.

    • Detailed synthetic routes and conditions would require further literature investigation.





  • Molecular Structure Analysis



    • The molecular structure of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone includes a quinoline ring system with the specified substituents.

    • The chlorine atom is attached to the quinoline ring at position 2, and the fluorine atom is at position 6.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.

    • Specific reactions would depend on the reaction conditions and reagents used.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Appearance : Solid (exact color and form would depend on the specific crystalline form).

      • Melting Point : Varies based on the crystalline form.

      • Solubility : Solubility in different solvents.



    • Chemical Properties :

      • Reactivity with other compounds, stability, and reactivity under different conditions.






  • Safety And Hazards



    • The compound is considered hazardous due to its potential effects on skin, eyes, and respiratory system.

    • Precautions include protective gear, proper handling, and avoiding inhalation or skin contact.

    • Dispose of waste properly.




  • Future Directions



    • Further research could explore the compound’s biological activities, potential therapeutic applications, and optimization of its properties.

    • Investigate its pharmacological effects, toxicity, and potential as a drug candidate.




    properties

    IUPAC Name

    2-(chloromethyl)-6-fluoro-1H-quinolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7ClFNO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WOUTVCQBWINSSK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1F)C(=O)C=C(N2)CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7ClFNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10589831
    Record name 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10589831
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

    CAS RN

    946712-15-8
    Record name 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=946712-15-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10589831
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone

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